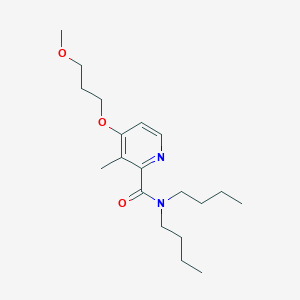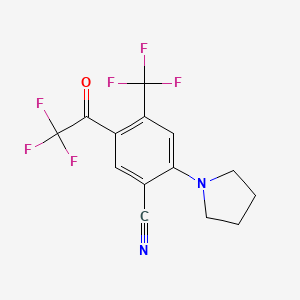
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, trifluoroacetyl, and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a benzonitrile derivative. The trifluoroacetyl and trifluoromethyl groups are often introduced through electrophilic aromatic substitution reactions using reagents such as trifluoroacetic anhydride and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic anhydride for electrophilic substitution; sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroacetyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzonitrile.
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile: Similar but lacks the trifluoroacetyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoroacetyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
682345-07-9 |
|---|---|
Molecular Formula |
C14H10F6N2O |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)10-6-11(22-3-1-2-4-22)8(7-21)5-9(10)12(23)14(18,19)20/h5-6H,1-4H2 |
InChI Key |
KHPLELRKILMQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2C#N)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




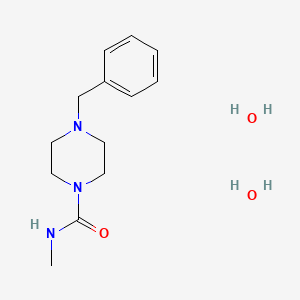
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

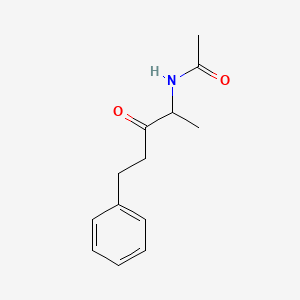
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
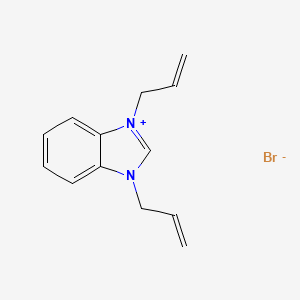
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)


